molecular formula C14H15NO3S B6631646 (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol

(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol

Cat. No.: B6631646
M. Wt: 277.34 g/mol
InChI Key: SMEAEFIOQMTIFI-UHFFFAOYSA-N
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Description

(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol is a complex organic compound that features a naphthalene ring, a sulfonyl group, and an azetidine ring

Properties

IUPAC Name

(1-naphthalen-1-ylsulfonylazetidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-10-11-8-15(9-11)19(17,18)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,11,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEAEFIOQMTIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the sulfonylation of naphthalene to form 1-naphthalenesulfonyl chloride. This intermediate is then reacted with azetidine under basic conditions to form the sulfonylazetidine derivative. Finally, the addition of a methanol group to the azetidine ring completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenesulfonic acid: Similar sulfonyl group but lacks the azetidine ring.

    Azetidine-3-methanol: Contains the azetidine ring and methanol group but lacks the naphthalene ring.

    Naphthalene derivatives: Various compounds with different functional groups attached to the naphthalene ring.

Uniqueness

(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the naphthalene ring and the azetidine ring in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds .

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